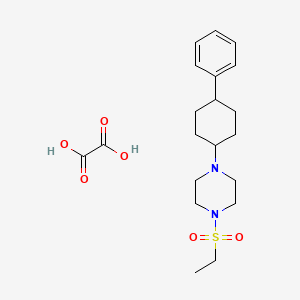
4-(4-butyryl-1-piperazinyl)-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of pyrimidine derivatives, including those with piperazinyl substitutions, often involves nucleophilic substitution reactions, cyclization, and functional group modifications. For example, a series of 4-piperazinopyrimidines with a methylthio substituent at the pyrimidine ring has been synthesized through nucleophilic attack of amines on 2,4,6-trichloropyrimidine, showcasing a method that could potentially be adapted for the synthesis of our compound of interest (Mattioda et al., 1975). Moreover, the synthesis of piperazinyl-thieno[2,3-d]pyrimidines introduces structural variety at different positions of the scaffold, offering insights into versatile synthetic strategies (Jang et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is significantly influenced by the nature of their substituents. For instance, the crystal structure analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate reveals how piperazine rings adopt chair conformations and how dihedral angles between the pyrimidine and phenyl rings impact the overall molecule's geometry (Anthal et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization processes. The preparation of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids from methylthio derivatives through displacement reactions with piperazines illustrates the reactivity of such compounds (Matsumoto & Minami, 1975).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are influenced by molecular structure, as demonstrated by structural studies that combine techniques like X-ray diffraction and NMR spectroscopy (Pisklak et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with structural similarities have been synthesized and analyzed for their molecular and crystal structures. For example, the study on tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate provides detailed insights into the molecular conformation, crystal packing, and hydrogen bonding within the structure, offering a foundational understanding for further chemical and pharmaceutical exploration (Anthal et al., 2018).
Pharmacological Properties
Another area of research focuses on the synthesis of new compounds to evaluate their pharmacological profiles. For instance, the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines have been explored, identifying compounds with potential as antiemetic agents and highlighting their tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975).
Antimicrobial and Anticancer Activity
Research into the antimicrobial and anticancer potential of similar compounds has been conducted, with some derivatives showing promise as anticancer agents. For example, the study on Synthesis and In Vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicates potential anticancer properties, highlighting compounds that exhibit significant activity against various cancer cell lines (Mallesha et al., 2012).
Propiedades
IUPAC Name |
1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-4-5-18(25)24-12-10-23(11-13-24)17-14-16(19-15(2)20-17)22-8-6-21(3)7-9-22/h14H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSFWXMTICEUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)


![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)
![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)
![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)
![4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5511851.png)
![1-(4-methoxy-3-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5511852.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)
![2-ethoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5511864.png)